[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride

Chemical Procurement Intermediate Purity Chroman Derivatives

This compound is a substituted chroman derivative featuring an 8-methoxy group, a 4-methylamino substituent, and a 3-hydroxymethyl group, supplied as the hydrochloride salt (C₁₂H₁₈ClNO₃, MW 259.73). It belongs to a class of chroman derivatives described in patent families assigned to Marshall Edwards Inc.

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
CAS No. 321391-99-5
Cat. No. B1629404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
CAS321391-99-5
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCNC1C(COC2=C1C=CC=C2OC)CO.Cl
InChIInChI=1S/C12H17NO3.ClH/c1-13-11-8(6-14)7-16-12-9(11)4-3-5-10(12)15-2;/h3-5,8,11,13-14H,6-7H2,1-2H3;1H
InChIKeyGLLPWFRWGJVUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol Hydrochloride (CAS 321391-99-5): Procurement-Grade Overview for Chroman-Based Research Intermediates


This compound is a substituted chroman derivative featuring an 8-methoxy group, a 4-methylamino substituent, and a 3-hydroxymethyl group, supplied as the hydrochloride salt (C₁₂H₁₈ClNO₃, MW 259.73) . It belongs to a class of chroman derivatives described in patent families assigned to Marshall Edwards Inc. as intermediates and therapeutic agents with potential anti-cancer and chemotherapeutic selective activity [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98% . Notably, publicly available primary pharmacological data (e.g., receptor binding, cellular IC₅₀, in vivo efficacy) for this specific compound are extremely limited; the differentiation evidence presented below relies predominantly on structural, physicochemical, and supply-chain comparisons to the closest identifiable analogs.

Why Generic Substitution of 8-Methoxy-4-(methylamino)chroman-3-yl Methanol Hydrochloride (CAS 321391-99-5) Fails: Structural Determinants of Reactivity and Biological Profile


Within the chroman-3-yl methanol series, substitution position and nature critically determine both downstream synthetic utility and any biological activity [1]. The 8-methoxy substitution pattern in the target compound provides distinct electronic and steric properties compared to the 6-bromo analog (CAS 321391-98-4) or the des-methylamino 8-methoxychroman-4-amine (CAS 747390-79-0): the electron-donating methoxy group at position 8 alters the chroman ring's reactivity in electrophilic substitution and coupling reactions, while the 4-methylamino group introduces a basic nitrogen center with distinct pKₐ and hydrogen-bonding capacity . Simply interchanging these compounds without verifying the substitution pattern risks invalidating SAR studies, patent composition-of-matter claims, or synthetic route outcomes where the 8-methoxy-4-methylamino configuration is specifically required [2].

Procurement-Critical Quantitative Evidence for 8-Methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol Hydrochloride (CAS 321391-99-5)


Purity Specification Comparison Across Commercial Sources for CAS 321391-99-5

The target compound is commercially available with documented purity specifications that allow procurement decisions based on required assay thresholds. Multiple independent vendors report purities of 95% (AKSci), >95% (Key Organics), 97% (Leyan), and ≥98% (MolCore) [1]. In contrast, the closely related 6-bromo analog (CAS 321391-98-4) is typically offered at 95% purity by the same compound management supplier [2].

Chemical Procurement Intermediate Purity Chroman Derivatives

Molecular Descriptor Differentiation: 8-Methoxy vs. 6-Bromo Substitution in Chroman-3-yl Methanol Scaffolds

The target compound (free base MW 223.27) carries an electron-donating 8-methoxy group (Hammett σₘ = +0.12, σₚ = -0.27), whereas the 6-bromo analog introduces an electron-withdrawing, lipophilic bromine atom (Hammett σₘ = +0.39, σₚ = +0.23) [1]. This results in a calculated LogP difference of approximately 0.8–1.2 units (lower for the 8-methoxy free base) and distinct reactivity profiles in cross-coupling and nucleophilic substitution reactions [2]. For context, the des-methylamino 8-methoxychroman-4-amine (CAS 747390-79-0) lacks both the 4-methylamino and 3-hydroxymethyl functionalities, precluding direct use in amide-coupling or reductive-amination synthetic strategies that require the primary alcohol handle.

Medicinal Chemistry SAR Chroman Scaffold

Patent Family Context: Chroman Derivative Intermediates for Anti-Cancer Agent Development

The compound falls within the structural scope of substituted chroman derivatives claimed in patent family AU-2005287865-B2 and US8084628 (Marshall Edwards Inc.), which describe these compounds as therapeutic agents with anti-cancer and chemotherapeutic selective activity [1][2]. While specific biological data for this exact compound (CAS 321391-99-5) is not publicly disclosed in the patent examples, its structural inclusion in the Markush claims suggests it serves as either a direct therapeutic candidate or a key intermediate in the synthesis of patented anti-cancer chroman derivatives. Unsubstituted chroman or non-patented analogs lack this intellectual-property linkage.

Cancer Therapeutics Patent Intermediates Chroman Derivatives

Vendor Availability and Supply Chain Comparison for Chroman-3-yl Methanol Hydrochlorides

As of the search date, the target compound (CAS 321391-99-5) is listed as in-stock or available through custom synthesis by at least five independent suppliers: Santa Cruz Biotechnology (sc-326063), Key Organics (11K-905), AKSci (0150AE), Leyan (1398547), and MolCore [1]. In contrast, the 6-bromo analog (CAS 321391-98-4) is listed by 2–3 vendors, and the 8-methoxychroman-4-amine (CAS 747390-79-0) lacks the 3-hydroxymethyl functionality required for certain synthetic routes [2]. Some sources indicate the compound is discontinued at certain suppliers (e.g., CymitQuimica Ref. 10-F727289), making multi-vendor availability a critical procurement factor .

Supply Chain Vendor Comparison Research Intermediate

Optimal Application Scenarios for 8-Methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol Hydrochloride (CAS 321391-99-5)


Synthetic Intermediate for Patented Chroman-Derived Anti-Cancer Agents

Researchers developing compounds within the Marshall Edwards patent family (AU-2005287865-B2, US8084628) may require this specific 8-methoxy-4-(methylamino)-3-hydroxymethyl chroman scaffold as a key intermediate [1]. The compound's substitution pattern is critical for maintaining fidelity to the patented structures, and procurement from a vendor providing ≥98% purity minimizes the need for pre-synthetic purification [2].

Structure-Activity Relationship (SAR) Studies on Chroman-Based Epigenetic Probes

The chroman scaffold appears in multiple HDAC and chromatin-targeting probe programs [1]. While direct HDAC inhibition data for this exact compound is not publicly confirmed, the 8-methoxy-4-methylamino substitution pattern offers a distinct electronic profile (σₚ = -0.27 for 8-OCH₃) compared to halogen-substituted or unsubstituted analogs [2]. SAR studies requiring the 8-methoxy-4-methylamino configuration can utilize this compound as a reference standard, with procurement guided by the purity and vendor specifications outlined in Section 3.

Analytical Reference Standard for Chroman Derivative Characterization

The compound's well-defined structure (C₁₂H₁₈ClNO₃, MW 259.73, MDL MFCD00663791) and multi-vendor availability make it suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development targeting chroman-3-yl methanol derivatives [1]. Procurement from suppliers offering certificate of analysis (CoA) documentation ensures traceability for regulatory or publication-quality analytical work [2].

Freedom-to-Operate and Patent Landscape Analysis

Organizations conducting freedom-to-operate assessments for chroman-based anti-cancer agents may need to procure and characterize this compound to verify its inclusion within or exclusion from the Marshall Edwards patent claims [1]. The multi-vendor availability (≥5 sources) and defined purity specifications facilitate comparative analytical studies required for legal or regulatory patent evaluations [2].

Quote Request

Request a Quote for [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.